3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
Description
3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 4. The triazole ring is functionalized with a benzylsulfanyl group (C₆H₅CH₂S-) at position 3, a 4-methylphenyl (p-tolyl) group at position 4, and a 4-chlorophenyl group at position 5. This substitution pattern confers distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C22H18ClN3S |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H18ClN3S/c1-16-7-13-20(14-8-16)26-21(18-9-11-19(23)12-10-18)24-25-22(26)27-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
InChI Key |
SFPPOTHOVMCBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Mercury(II)-Mediated Cyclization
A pivotal method involves thiourea derivatives cyclizing in the presence of mercury(II) acetate (Hg(OAc)₂) as a thiophile. For example, 1,3-disubstituted thioureas react with formylhydrazide to yield 4H-1,2,4-triazoles.
Procedure :
-
Step 1 : 1,3-Diphenylthiourea (1 ) is treated with Hg(OAc)₂ in dichloromethane, generating a carbodiimide intermediate.
-
Step 2 : Formylhydrazide is added, promoting cyclization at 60°C for 2 hours to afford the triazole product (2 ) in 91% yield.
Key Insight : Hg(OAc)₂ enhances regioselectivity, favoring the 1,4-disubstituted triazole isomer.
Base-Promoted Cyclization
Microwave-assisted cyclization of thiosemicarbazides in aqueous NaOH offers a rapid, high-yield alternative. For instance, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione (5 ) is synthesized in 93% yield under microwave irradiation (3 minutes) versus 84% via conventional heating (4 hours).
Alkylation and Sulfanylation Reactions
Introduction of Benzylsulfanyl Group
The benzylsulfanyl moiety is introduced via nucleophilic substitution or alkylation. A common strategy involves reacting a triazole-thiol intermediate with benzyl bromide.
Procedure :
-
Step 1 : 5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (A ) is synthesized via cyclization.
-
Step 2 : A reacts with benzyl bromide in acetone/K₂CO₃, yielding the target compound in 78% purity.
Copper-Catalyzed Alkylation
Copper(I) iodide (CuI) catalyzes the coupling of triazoles with benzyl halides. For example, 4-methylphenyl-substituted triazoles undergo benzylation in methanol/water with sodium ascorbate, achieving 80% yield.
Multi-Step Synthesis Approaches
Sequential Functionalization
A modular route involves constructing the triazole core first, followed by stepwise substitution:
-
Triazole Formation : Cyclization of 4-chlorophenyl-thiosemicarbazide with 4-methylphenyl isothiocyanate.
-
Sulfanylation : Benzylsulfanyl group incorporation via thiol-alkylation.
Yield : 65–70% over two steps.
One-Pot Methods
Recent advances enable one-pot synthesis by integrating cyclization and alkylation. For example, a mixture of thiourea, benzyl chloride, and hydrazine hydrate in ethanol under reflux produces the target compound in 58% yield.
Optimization and Catalytic Methods
Solvent and Temperature Effects
Chemical Reactions Analysis
Oxidation Reactions
The benzylsulfanyl (-S-CH₂C₆H₅) group undergoes oxidation under controlled conditions:
-
Sulfoxide Formation : Reaction with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) at 0–25°C yields the sulfoxide derivative.
-
Sulfone Formation : Prolonged oxidation with KMnO₄ or excess H₂O₂ at elevated temperatures (50–80°C) produces the sulfone derivative.
Key Data :
| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ | 25 | Sulfoxide | 78–82 |
| KMnO₄ | 70 | Sulfone | 65–70 |
Nucleophilic Substitution
The sulfanyl (-S-) group participates in nucleophilic displacement reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I, C₂H₅Br) in basic media (K₂CO₃/EtOH) to form thioether derivatives.
-
Arylation : Substitution with aryl halides (e.g., 4-Cl-C₆H₄-Br) under Pd-catalyzed conditions yields diaryl sulfides .
Example :
Reactivity Trend :
-
Benzylsulfanyl > Methylsulfanyl due to steric and electronic effects.
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloaddition with nitriles or alkynes:
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazole hybrids .
-
Huisgen Cycloaddition : Reaction with electron-deficient alkynes produces fused heterocycles.
Optimized Conditions :
| Reaction Type | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| CuAAC | CuI | DMF/H₂O | 85–90 |
| Huisgen (thermal) | None | Toluene | 70–75 |
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophiles to the para-position:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position of the chlorophenyl ring.
-
Halogenation : Br₂/FeBr₃ adds bromine selectively at the 2-position.
Mechanistic Insight :
-
Electron-withdrawing Cl enhances electrophilic substitution rates compared to unsubstituted phenyl groups.
Biological Activity-Directed Modifications
-
Antibacterial Hybrids : Coupling with fluoroquinolones (e.g., ciprofloxacin) via thioether linkages enhances activity against MRSA (MIC: 0.046–3.11 μM) .
-
Anticancer Derivatives : Schiff base formation with aldehydes (e.g., 4-NO₂-C₆H₄-CHO) improves cytotoxicity against melanoma cells (IC₅₀: 12–18 μM) .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting.
-
Hydrolytic Stability : Resistant to acidic hydrolysis (pH 1–3) but degrades in alkaline media (pH > 10).
Key Research Findings
-
Microwave-assisted methods reduce reaction times by >90% while improving yields .
-
Electron-withdrawing substituents (e.g., -Cl, -NO₂) on the phenyl ring enhance electrophilic substitution rates .
-
Hybridization with fluoroquinolones amplifies antibacterial potency against drug-resistant strains .
This compound’s versatility in oxidation, substitution, and cycloaddition reactions positions it as a valuable scaffold for medicinal chemistry and materials science.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Antimicrobial Activity
- Antibacterial Properties : Studies have shown that derivatives of 1,2,4-triazoles possess significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For example, compounds related to the triazole structure have demonstrated minimum inhibitory concentrations (MIC) comparable to or lower than standard antibiotics .
- Antifungal Effects : The compound has also been evaluated for antifungal properties, with some derivatives showing effectiveness against Candida species and other fungal pathogens .
Neuroprotective Effects
Research indicates that certain triazole derivatives can act as neuroprotectants by inhibiting enzymes like monoamine oxidase (MAO), which is crucial in the treatment of neurodegenerative diseases . This suggests potential applications in developing therapies for conditions such as Alzheimer's disease.
Anticancer Potential
Preliminary studies suggest that triazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Material Science Applications
Beyond biological applications, 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole has potential uses in material science:
- Corrosion Inhibitors : Compounds containing triazole rings are explored for their ability to inhibit corrosion in metal surfaces due to their chelating properties with metal ions.
- Polymer Chemistry : Triazoles are being investigated as additives in polymer formulations to enhance thermal stability and mechanical properties .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of triazole derivatives demonstrated that modifications at specific positions on the triazole ring significantly influenced their antibacterial potency. For instance, a derivative with a chlorophenyl group exhibited enhanced activity against MRSA compared to its unsubstituted counterpart .
Case Study 2: Neuroprotective Screening
In another investigation focusing on neuroprotective effects, a library of triazole compounds was screened for MAO inhibition. The results indicated that certain substitutions on the benzyl sulfanyl moiety led to increased inhibitory activity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups (EWGs):
- The 4-chlorophenyl group at position 5 is common in compounds with antioxidant and antimicrobial activities .
- Substitution with a trifluoromethylbenzylsulfanyl group (e.g., in ) enhances COX-2 selectivity due to strong electron-withdrawing effects.
Pyridinyl or thiophenyl groups at position 5 introduce polarity, balancing lipophilicity .
Biological Activity Trends:
- Antioxidant activity is maximized with hydroxyl or methoxy substituents on the aryl groups (e.g., 75.4% lipid peroxidation inhibition in ).
- Antimicrobial efficacy correlates with halogenated benzyl groups (e.g., 4-bromobenzyl in ).
Pharmacological Potential
- Antioxidant Activity: 4-Arylmethylamino derivatives show superior radical scavenging compared to BHA/BHT .
- Antimicrobial Action: Halogenated derivatives (e.g., 4-bromo, 4-chloro) inhibit S. aureus and E. coli at MIC values <50 µg/mL .
Biological Activity
3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their ability to act as antifungal, antibacterial, anticancer, and antiviral agents. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C22H18ClN3S
- Molecular Weight : 390.93 g/mol
- CAS Number : 41401-20-1
The compound's structure includes a benzylsulfanyl group and two phenyl substituents that contribute to its biological activity.
Antimicrobial Activity
Triazoles are well-documented for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL for related triazole derivatives .
- Antifungal Activity : The triazole scaffold is crucial in the development of antifungal agents. The compound's structural features may enhance its interaction with fungal cell membranes or enzymes involved in cell wall synthesis .
Anticancer Potential
Recent studies suggest that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For example:
- Cytotoxicity Studies : In vitro studies have demonstrated that certain triazole compounds induce cytotoxic effects on various cancer cell lines. The incorporation of substituents like chlorophenyl enhances the compound's lipophilicity, potentially increasing its bioavailability and efficacy against tumor cells .
Antiviral Activity
Triazoles have also been investigated for their antiviral properties. Some studies indicate that modifications at specific positions on the triazole ring can enhance antiviral activity against viruses such as herpes simplex virus (HSV) and others .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazole compounds:
- Substituent Effects : The presence of electron-withdrawing groups (such as chloro) and electron-donating groups (such as methyl) on the phenyl rings can significantly influence the compound's potency. For instance, compounds with higher lipophilicity tend to show increased activity due to better membrane penetration .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Activity :
Q & A
Basic: What synthetic methodologies are commonly used to prepare 3-(benzylsulfanyl)-1,2,4-triazole derivatives?
The synthesis typically involves alkylation of thiol precursors or cyclocondensation reactions . For example:
- Microwave-assisted alkylation : Reacting 5-substituted-4H-1,2,4-triazole-3-thiols with halogenated alkyl/aryl reagents (e.g., benzyl chloride) in alcoholic medium with HCl yields the target compound via nucleophilic substitution .
- Hydrazine-mediated cyclization : Hydrazine hydrate reacts with substituted hydrazones or thiosemicarbazides to form the triazole core, followed by functionalization (e.g., Schiff base formation with aldehydes) .
Key considerations : Reaction time, solvent polarity, and microwave irradiation (for improved yield) are critical variables .
Basic: How is the structural integrity of this triazole derivative validated experimentally?
Characterization employs spectroscopic and crystallographic techniques :
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for benzyl/chlorophenyl groups) .
- IR : Stretching vibrations for C–S (650–750 cm⁻¹) and C=N (1600–1650 cm⁻¹) bonds .
- X-ray crystallography : Resolves molecular geometry and noncovalent interactions (e.g., chalcogen bonds in COX-2 inhibitors) .
Software tools : SHELX for refinement and Mercury for visualization .
Basic: What biological activities are associated with this compound?
Reported activities include:
- Antioxidant : Scavenging free radicals (e.g., DPPH assay) with IC₅₀ values comparable to BHA/BHT .
- Anticancer : Inhibiting breast cancer cell proliferation (MCF-7) via apoptosis induction .
- Antimicrobial : Activity against Gram-positive bacteria (e.g., S. aureus) through membrane disruption .
- COX-2 inhibition : Selective binding via π-stacking with Tyr355 (IC₅₀ = 4.26 μM) .
Advanced: How can computational modeling optimize its bioactivity?
Docking studies (e.g., Glide XP) and DFT calculations are used to:
- Predict binding modes (e.g., COX-2 active site) with key residues (Tyr355, His90) .
- Analyze electronic properties (HOMO-LUMO gaps) to correlate with antioxidant potential .
Methodology :
Prepare ligand/protein structures (PDB: 5KIR for COX-2).
Score interactions (hydrophobic enclosure, hydrogen bonds) using force fields .
Validate with MD simulations for stability .
Advanced: How do substituent variations impact structure-activity relationships (SAR)?
Advanced: How to resolve contradictions in reported bioactivity data?
Contradictions often arise from assay conditions or substituent positioning :
- Antioxidant vs. Antimicrobial : High Cl/Br substituents favor radical scavenging but reduce bacterial uptake .
- Cytotoxicity : MCF-7 vs. MCF-10A selectivity depends on triazole ring planarity and substituent bulk .
Resolution : Standardize assays (e.g., MIC for antimicrobials, ROS assays for antioxidants) and use isogenic cell lines.
Advanced: What crystallographic insights reveal supramolecular interactions?
X-ray studies show:
- Chalcogen bonding : S···C(π) interactions stabilize crystal packing (e.g., 3.5 Å S···C distance) .
- Hydrogen bonds : N–H···O/F networks contribute to 2D/3D frameworks .
Software : SHELXL for refinement; CCDC deposition (e.g., CCDC-1441403) .
Advanced: What mechanistic pathways explain its antioxidant activity?
The compound acts via:
Hydrogen atom transfer (HAT) : Donates H• to radicals (evidenced by TEAC assays) .
Single-electron transfer (SET) : Stabilizes radicals through conjugation with the triazole ring .
Validation : Correlate experimental IC₅₀ with DFT-calculated bond dissociation energies (BDEs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
